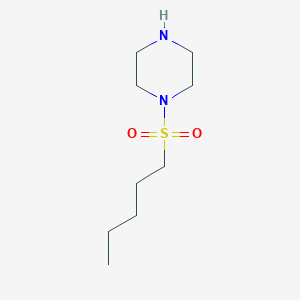

1-(Pentane-1-sulfonyl)piperazine

Descripción

Historical Context and Evolution of Sulfonylpiperazines in Chemical Sciences

The journey of medicinal chemistry has been one of constant evolution, from the use of natural remedies in ancient civilizations to the synthesis of complex molecules in modern laboratories. pharmaguideline.comnih.gov The development of synthetic drugs in the 19th and 20th centuries marked a significant turning point, with the first pharmaceutical companies often emerging from the synthetic dye industry. nih.gov

The piperazine (B1678402) ring itself, a six-membered heterocycle containing two nitrogen atoms, has a long history in therapeutics, initially gaining prominence as an anthelmintic agent in the early 20th century. nih.gov Over the years, the functionalization of the piperazine core has led to a vast array of compounds with diverse biological activities. nih.govresearchgate.net The introduction of the sulfonyl group to the piperazine scaffold is a more recent development, driven by the desire to combine the favorable properties of both moieties to create novel drug candidates. researchgate.net This molecular hybridization approach has proven to be a successful strategy in drug design, leading to the discovery of numerous bioactive sulfonylpiperazine derivatives. researchgate.net

Significance of Piperazine and Sulfonyl Moieties in Molecular Design

The widespread use of the piperazine and sulfonyl groups in medicinal chemistry stems from their unique and advantageous properties. The piperazine moiety is a common feature in many approved drugs and is valued for its ability to improve the pharmacokinetic properties of a molecule. nih.govmdpi.com Its two nitrogen atoms can act as hydrogen bond acceptors and can be protonated at physiological pH, which can enhance water solubility and bioavailability. mdpi.com Furthermore, the piperazine ring serves as a versatile scaffold, allowing for the introduction of various substituents at its two nitrogen atoms to modulate biological activity and fine-tune physicochemical properties. nih.gov

The sulfonyl group (SO₂) is another key pharmacophore that imparts important characteristics to a molecule. It is a strong hydrogen bond acceptor and is known for its metabolic stability. researchgate.net The incorporation of a sulfonyl group can influence a compound's polarity, solubility, and ability to interact with biological targets. researchgate.net The combination of the piperazine and sulfonyl moieties in the N-sulfonylpiperazine scaffold results in a structure with a desirable balance of properties for drug development, including good metabolic stability and the potential for strong interactions with target proteins. researchgate.net

Research Landscape and Potential of the 1-(Pentane-1-sulfonyl)piperazine Framework

While direct and detailed research on this compound is not extensively documented in publicly available literature, the broader class of N-alkylsulfonylpiperazines has been explored for various therapeutic applications. The general structure of 1-(alkane-1-sulfonyl)piperazine allows for systematic modification of the alkyl chain, which can be a key determinant of biological activity.

The pentyl chain in this compound provides a degree of lipophilicity that may influence its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The synthesis of such compounds generally involves the reaction of piperazine with the corresponding sulfonyl chloride, in this case, pentane-1-sulfonyl chloride.

The potential applications of this compound can be inferred from studies on related N-sulfonylpiperazine derivatives. These have shown a wide range of biological activities, including acting as inhibitors of enzymes such as glycine (B1666218) transporter-1 (GlyT-1), which is a target for the treatment of schizophrenia. researchgate.net Other sulfonylpiperazine derivatives have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties. ajpp.innih.gov

The exploration of the chemical space around the N-sulfonylpiperazine core remains an active area of research. The straightforward synthesis and the possibility of creating large libraries of analogues by varying the sulfonyl and the second piperazine substituent make this scaffold highly attractive for drug discovery programs. ajpp.inresearchgate.netresearchgate.net Future research into this compound and its derivatives could uncover novel biological activities and lead to the development of new therapeutic agents.

Structure

3D Structure

Propiedades

IUPAC Name |

1-pentylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2S/c1-2-3-4-9-14(12,13)11-7-5-10-6-8-11/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBSNHBZMQAWQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS(=O)(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001303908 | |

| Record name | Piperazine, 1-(pentylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311569-69-3 | |

| Record name | Piperazine, 1-(pentylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311569-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-(pentylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Conformational Analysis of 1 Pentane 1 Sulfonyl Piperazine

Spectroscopic Elucidation Techniques

Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural details of 1-(pentane-1-sulfonyl)piperazine. Data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) collectively provide a comprehensive molecular profile.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

High-resolution NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. While specific experimental data for this exact compound is not widely published, the expected chemical shifts can be accurately predicted based on the analysis of its constituent parts—the pentanesulfonyl group and the piperazine (B1678402) ring—and data from closely related N-sulfonylpiperazine derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the pentyl chain and the piperazine ring. The protons on the carbon alpha to the sulfonyl group (H-1') are deshielded and would appear as a triplet. The protons on the piperazine ring adjacent to the sulfonyl group (H-2, H-6) are also shifted downfield compared to those adjacent to the secondary amine (H-3, H-5). The terminal methyl protons (H-5') of the pentane (B18724) chain would be the most shielded, appearing furthest upfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. For this compound, eight distinct signals are anticipated. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group, which deshields adjacent carbon atoms (C-1' and C-2, C-6).

Predicted NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

|---|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |

| H-5' (CH₃) | ~0.90 | t | C-5' (CH₃) | ~13.9 |

| H-4' (CH₂) | ~1.32 | sextet | C-4' (CH₂) | ~22.1 |

| H-3' (CH₂) | ~1.40 | quintet | C-3' (CH₂) | ~25.5 |

| H-2' (CH₂) | ~1.81 | quintet | C-2' (CH₂) | ~28.0 |

| NH | ~2.70 (broad s) | s | C-1' (SO₂-CH₂) | ~57.5 |

| H-3, H-5 (Pip) | ~2.95 | t | C-3, C-5 (Pip) | ~45.0 |

| H-1' (SO₂-CH₂) | ~3.05 | t | C-2, C-6 (Pip) | ~46.5 |

| H-2, H-6 (Pip) | ~3.25 | t |

Vibrational Spectroscopy (e.g., Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopies)

Vibrational spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The FTIR spectrum of this compound is expected to be dominated by absorptions from the sulfonamide and alkyl groups. The key diagnostic peaks include two strong S=O stretching vibrations, which are characteristic of the sulfonyl group. Additionally, multiple bands corresponding to C-H stretching and bending from the pentyl and piperazine moieties, as well as the N-H stretching of the secondary amine in the piperazine ring, are anticipated.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Piperazine NH | 3350 - 3250 | Medium, Broad |

| C-H Stretch (Asymmetric & Symmetric) | Alkyl (CH₃, CH₂) | 2960 - 2850 | Strong |

| S=O Asymmetric Stretch | Sulfonamide (SO₂) | 1350 - 1315 | Strong |

| S=O Symmetric Stretch | Sulfonamide (SO₂) | 1160 - 1140 | Strong |

| C-N Stretch | Piperazine C-N | 1200 - 1020 | Medium |

| S-N Stretch | Sulfonamide S-N | 970 - 930 | Medium |

High-Resolution Mass Spectrometry for Molecular Mass Confirmation

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular mass of a compound, which serves to confirm its elemental composition. For this compound (C₉H₂₀N₂O₂S), the calculated exact mass is 220.1245 u. HRMS analysis using a technique like electrospray ionization (ESI) would be expected to detect the protonated molecule [M+H]⁺ at an m/z value extremely close to 221.1318.

The fragmentation pattern in tandem MS/MS experiments can further corroborate the structure. Key fragmentation pathways for piperazine derivatives typically involve the cleavage of the piperazine ring or loss of substituents.

Expected High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₉H₂₁N₂O₂S⁺ | 221.1318 | Protonated molecular ion |

| [M-C₅H₁₁]⁺ | C₄H₉N₂O₂S⁺ | 150.0457 | Loss of the pentyl group |

| [C₅H₁₁N₂]⁺ | C₅H₁₁N₂⁺ | 99.0917 | Piperazine fragment after loss of SO₂ and pentyl group |

| [C₄H₉N]⁺ | C₄H₉N⁺ | 71.0735 | Common piperazine ring fragment |

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound has not been reported in publicly accessible databases, its solid-state conformation can be reliably inferred from crystallographic studies of closely related N-sulfonylpiperazine derivatives.

Crystal System, Space Group, and Unit Cell Parameters

Based on analogous structures, such as 1-[bis-(4-fluorophenyl)-methyl]-4-methane sulfonyl piperazine, it is anticipated that this compound would crystallize in a centrosymmetric space group, likely within the monoclinic system. For example, the aforementioned analog crystallizes in the monoclinic space group P2₁/n. The unit cell parameters would be dependent on the crystal packing, which is influenced by intermolecular forces like hydrogen bonding involving the piperazine N-H group and weaker van der Waals interactions.

Crystallographic Data for an Analogous N-Sulfonylpiperazine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.905(6) |

| b (Å) | 16.907(15) |

| c (Å) | 10.778(9) |

| β (°) | 98.831(5) |

| Volume (ų) | 1785.4(2) |

| Z (molecules/unit cell) | 4 |

Detailed Analysis of Molecular Conformation (e.g., Piperazine Ring Puckering)

Across numerous crystallographic studies of piperazine derivatives, the six-membered piperazine ring consistently adopts a chair conformation as its most stable form. This conformation minimizes both torsional strain and steric hindrance. It is therefore highly probable that the piperazine ring in this compound also exists in a chair conformation in the solid state.

The geometry around the sulfur atom in the sulfonyl group is expected to be a distorted tetrahedron. The bond angles, particularly the O-S-O angle, are typically larger than the ideal tetrahedral angle of 109.5° due to the repulsion between the electronegative oxygen atoms. The long pentyl chain would likely adopt a stable, extended (all-trans) conformation to minimize steric strain.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

While specific crystallographic data for this compound is not available in the reviewed literature, an analysis of its structural features allows for a comprehensive prediction of its intermolecular interactions and crystal packing behavior. This analysis is supported by extensive studies on analogous piperazine and sulfonamide-containing compounds. nih.govnih.govnih.govresearchgate.netresearchgate.netnih.gov

The molecular structure of this compound is characterized by a flexible pentyl chain, a piperazine ring which typically adopts a chair conformation, and a polar sulfonyl group. researchgate.netnih.gov These components dictate the nature of the non-covalent interactions that stabilize the crystal lattice. The primary interactions expected are hydrogen bonds, with the oxygen atoms of the sulfonyl group acting as hydrogen bond acceptors. nih.govresearchgate.net

In the solid state, molecules of similar sulfonamides are often linked by intermolecular hydrogen bonds. nih.govacs.org For this compound, weak C—H···O hydrogen bonds are anticipated, where hydrogen atoms from the pentyl chain and the piperazine ring interact with the sulfonyl oxygen atoms. nih.gov If the secondary amine of the piperazine ring is protonated, stronger N—H···O or N—H···N hydrogen bonds could also be a dominant feature of the crystal packing, potentially forming chain or layered structures. nih.govacs.org

The crystal structure of related compounds, such as 4-phenyl-piperazine-1-sulfonamide, reveals a packing arrangement characterized by alternating hydrophilic and hydrophobic layers. The hydrophilic layers contain the sulfonamide functional groups linked by weak N—H···O=S hydrogen bonds, while the hydrophobic layers are composed of the phenyl-piperazine moieties. researchgate.net A similar layered arrangement can be postulated for this compound, with the polar sulfonyl and piperazine groups forming hydrophilic regions and the aliphatic pentyl chains forming hydrophobic domains.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govrsc.orgmdpi.com Although no experimental data exists for the title compound, a hypothetical Hirshfeld surface analysis can be constructed based on data from analogous sulfonamide and piperazine derivatives. nih.govnih.govnih.gov The analysis involves mapping properties like dnorm (normalized contact distance) onto the surface, where red areas indicate contacts shorter than the van der Waals radii (strong interactions), white areas represent contacts around the van der Waals distance, and blue areas signify longer contacts. mdpi.com

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different intermolecular contacts. For a molecule like this compound, the fingerprint plot would be expected to be dominated by H···H contacts due to the large aliphatic pentyl group.

Hypothetical Hirshfeld Surface Contact Percentages for this compound

The following table presents an illustrative breakdown of the percentage contributions of various intermolecular contacts to the total Hirshfeld surface area, as would be anticipated for this compound based on analyses of similar structures. nih.gov

| Interaction Type | Anticipated Contribution (%) | Description |

|---|---|---|

| H···H | ~45 - 55% | Represents contacts between hydrogen atoms, primarily from the pentyl chain and piperazine ring. This is expected to be the most significant contribution due to the abundance of hydrogen atoms on the molecular surface. |

| O···H / H···O | ~25 - 35% | Corresponds to the C—H···O hydrogen bonds between the sulfonyl oxygen atoms and hydrogen atoms on the piperazine and pentyl moieties. These are key directional interactions influencing the crystal packing. |

| C···H / H···C | ~5 - 10% | General van der Waals contacts between carbon and hydrogen atoms. |

| N···H / H···N | ~3 - 8% | These contacts would arise from interactions involving the piperazine nitrogen atoms. Their significance would increase if the secondary amine participates in hydrogen bonding. |

| S···H / H···S | < 2% | Minor contacts involving the sulfur atom of the sulfonyl group. |

| Other (e.g., C···C, O···O, N···C) | < 5% | Other minor van der Waals contacts contributing to the overall crystal cohesion. |

Computational Chemistry and Theoretical Investigations of 1 Pentane 1 Sulfonyl Piperazine and N Sulfonylpiperazine Systems

Quantum Chemical Studies

Quantum chemical studies are fundamental in elucidating the electronic and geometric features of N-sulfonylpiperazine derivatives. These studies employ various theoretical models to approximate solutions to the Schrödinger equation, providing a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of N-sulfonylpiperazine systems. jddtonline.inforesearchgate.net By utilizing functionals such as B3LYP with a 6-31G(d,p) basis set, researchers can obtain an optimized molecular geometry that corresponds to a minimum on the potential energy surface. jddtonline.inforesearchgate.net These calculations provide crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the three-dimensional conformation of the molecule.

For N-sulfonylpiperazine derivatives, DFT studies have revealed that the piperazine (B1678402) ring typically adopts a chair conformation, which is the most stable arrangement. The sulfonyl group's geometry and its connection to the piperazine nitrogen are also critical aspects elucidated by DFT. The electronic properties derived from DFT, such as charge distribution and orbital energies, are instrumental in predicting the molecule's reactivity. jddtonline.info

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) analysis, specifically the investigation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is vital for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A smaller gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In studies of aryl sulfonyl piperazine derivatives, the HOMO is often localized on the aryl group, while the LUMO is distributed over the sulfonylpiperazine moiety. This distribution indicates that the aryl group acts as the primary electron donor, while the sulfonylpiperazine part is the electron acceptor. The calculated HOMO and LUMO energies demonstrate that charge transfer occurs within the molecule. nih.gov For related systems, the HOMO-LUMO energy gap can indicate the relative reactivity among different derivatives. jddtonline.info

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for N-Sulfonylpiperazine Analogs

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aryl Sulfonyl Piperazine Derivative 1 | -7.01 | -0.89 | 6.12 |

| Aryl Sulfonyl Piperazine Derivative 2 | -7.12 | -1.11 | 6.01 |

| Aryl Sulfonyl Piperazine Derivative 3 | -6.89 | -1.23 | 5.66 |

| Aryl Sulfonyl Piperazine Derivative 4 | -7.23 | -1.03 | 6.20 |

Note: Data is hypothetical and based on trends observed in studies of related compounds. jddtonline.info

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. jddtonline.inforesearchgate.net

For N-sulfonylpiperazine systems, MEP analysis typically shows that the negative potential is concentrated around the oxygen atoms of the sulfonyl group, making them the most likely sites for electrophilic interaction. jddtonline.inforesearchgate.net The hydrogen atoms of the piperazine ring and the alkyl/aryl substituents generally exhibit a positive potential, indicating their susceptibility to nucleophilic attack. jddtonline.info This visual representation of charge distribution is crucial for understanding intermolecular interactions, including those with biological receptors. nih.govnih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the delocalization of electron density and hyperconjugative interactions within a molecule. jddtonline.info By examining the interactions between filled and vacant orbitals, NBO analysis can quantify the stability arising from these electronic effects. The stabilization energy, E(2), associated with the delocalization from a donor NBO to an acceptor NBO is a key parameter.

Prediction of Global Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. researchgate.netedu.krd These descriptors include chemical hardness (η), chemical softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω).

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. Softness is the reciprocal of hardness. jddtonline.info

Electronegativity (χ) : This is the power of an atom or group to attract electrons.

Chemical Potential (μ) : This relates to the escaping tendency of electrons from a stable system.

Electrophilicity Index (ω) : This descriptor quantifies the ability of a molecule to accept electrons.

Calculations on aryl sulfonyl piperazine derivatives have allowed for the ranking of compounds based on their reactivity, with softer molecules being more reactive. jddtonline.info

Table 2: Representative Global Reactivity Descriptors for an N-Sulfonylpiperazine Analog

| Parameter | Formula | Value (eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.06 |

| Chemical Softness (S) | 1 / η | 0.327 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.95 |

| Chemical Potential (μ) | -χ | -3.95 |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.55 |

Note: Data is hypothetical and based on trends observed in studies of related compounds. jddtonline.inforesearchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical studies provide insights into the static properties of a single molecule, molecular modeling and dynamics simulations are essential for understanding the dynamic behavior of molecules and their interactions with their environment, such as in a solvent or a biological system. nih.govyoutube.com

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of 1-(pentane-1-sulfonyl)piperazine over time. nih.gov By simulating the movements of atoms and molecules, MD can reveal how the piperazine ring and the pentane (B18724) chain flex and rotate. This is particularly important for understanding how the molecule might bind to a receptor, as both the ligand and the receptor can undergo conformational changes upon binding. dtu.dk

For N-sulfonylpiperazine systems, MD simulations could be employed to study their interaction with water molecules, providing insights into their solubility. Furthermore, in the context of drug design, MD simulations can be used to model the interaction of these compounds with their biological targets, helping to elucidate the mechanism of action and to design more potent derivatives. nih.gov

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential drug-target interactions. For N-sulfonylpiperazine systems, docking studies have been instrumental in identifying and optimizing potential therapeutic agents.

Researchers have utilized molecular docking to evaluate the binding affinity of various N-sulfonylpiperazine derivatives against specific biological targets. For instance, studies on arylpiperazine derivatives have successfully predicted their binding modes within the serotonin (B10506) 5-HT1A receptor, a key target for psychiatric and neurological disorders. nih.gov In one such study, a homology model of the receptor was generated, and the arylpiperazine derivatives were docked into its active site to elucidate the structural basis of their agonist activity. nih.gov Similarly, piperazine-linked arylsulfonyl derivatives have been docked against carbonic anhydrase IX (CAIX), a protein associated with several types of cancer, to assess their potential as anticancer agents. nih.gov These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are vital for ligand binding and activity.

| Target Protein | N-Sulfonylpiperazine System Studied | Computational Tool | Key Finding |

| Serotonin Receptor 5-HT1AR | Arylpiperazine derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine | Homology Modeling/Docking | Hydrophobic and electron-withdrawing features are crucial for agonist activity. nih.gov |

| Carbonic Anhydrase IX (CAIX) | Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | AutoDock4 | Compounds demonstrated the potential to target CAIX-expressing cancers. nih.gov |

| Parkinson's Disease-related protein (PDB ID: 5CGJ) | Novel piperazine derivatives | Docking Server | Compounds showed excellent binding affinities, suggesting potential as strong inhibitors. researchgate.net |

This table presents examples of molecular docking studies on N-sulfonylpiperazine systems.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations provide detailed information about the movement and conformational changes of molecules over time. mdpi.com This technique is used to assess the stability of a ligand within a protein's binding site and to understand the dynamic nature of their interaction. mdpi.commountainscholar.org

For N-sulfonylpiperazine derivatives, MD simulations have been employed to validate the stability of ligand-receptor complexes predicted by molecular docking. nih.govnih.gov For example, after docking arylpiperazine derivatives into the 5-HT1A receptor, MD simulations were run to confirm the stability of the complex. nih.gov Likewise, 100-nanosecond MD simulations were performed on complexes of piperazine-linked arylsulfonyl derivatives and the CAIX protein. nih.gov By analyzing metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can confirm that the ligand remains stably bound and identify which parts of the complex are more flexible or rigid. nih.govdtu.dk These simulations are critical for ensuring that the interactions observed in a static docking pose are maintained in a more realistic, dynamic environment. mdpi.com

| System Studied | Simulation Software | Force Field | Simulation Time | Purpose |

| Arylpiperazine derivatives with 5-HT1AR | Not Specified | Not Specified | Not Specified | To predict the stability of the receptor model and ligand-receptor complexes. nih.gov |

| Arylsulfonyl derivatives with CAIX | Not Specified | Not Specified | 100 ns | To analyze the molecular interaction and structural stability of the ligand-receptor pairs. nih.gov |

| Diketopiperazine Dimerases | Not Specified | Not Specified | Not Specified | To identify regions of conformational flexibility responsible for chemoselectivity. nih.gov |

This table summarizes parameters from MD simulation studies involving piperazine-containing systems.

Pharmacophore Modeling and Virtual Screening for Target Identification

Pharmacophore modeling is a technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. unina.itresearchgate.net These features include hydrogen bond acceptors and donors, hydrophobic areas, and aromatic rings. nih.gov Once a pharmacophore model is developed, it can be used as a 3D query to rapidly search large databases of chemical compounds—a process known as virtual screening—to identify new molecules that are likely to be active at the target of interest. researchgate.netnih.gov

This approach can be either ligand-based, where the model is derived from a set of known active molecules, or structure-based, where it is derived from the ligand-binding site of a target protein. researchgate.net For N-sulfonylpiperazine systems, a pharmacophore model could be generated from highly active derivatives. This model would then be used to screen databases like ZINC, PubChem, or ChEMBL to discover novel scaffolds that fit the required pharmacophoric features. nih.govfrontiersin.org This process significantly narrows down the number of compounds that need to be synthesized and tested, accelerating the discovery of new lead compounds. frontiersin.org The workflow typically involves generating conformers for all database compounds and then filtering them against the pharmacophore model to find matches. unina.it

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a robust QSAR model, the activity of new, yet-to-be-synthesized compounds can be predicted, guiding the design of more potent molecules. nih.gov

For N-sulfonylpiperazine systems, 3D-QSAR models have been successfully developed. nih.gov In a study on arylpiperazine derivatives targeting the 5-HT1A receptor, a 3D-QSAR model was generated that highlighted the importance of hydrophobic and electron-withdrawing features for agonist activity. nih.gov These models are built using a "training set" of compounds with known activities and then validated using a "test set" to ensure their predictive power. mdpi.com The descriptors used in QSAR models can range from simple 2D properties to complex 3D fields, with multi-dimensional QSAR (from 3D to 6D) offering increasingly sophisticated ways to capture the structural requirements for activity. mdpi.comresearchgate.net

| Compound Class | QSAR Model Type | Key Finding |

| Arylpiperazine derivatives | 3D-QSAR | The model suggested that the hydrophobic part of the aromatic region and electron-withdrawing parts play a vital role in the agonist activity. nih.gov |

| Human aldose reductase inhibitors | 3D-QSAR and 6D-QSAR | The 6D-QSAR model provided significantly better prediction of biological activity compared to the 3D-QSAR model. nih.govresearchgate.net |

| 15-LOX inhibitors | 2D-QSAR | A model was constructed to relate the structure of various heterocyclic compounds to their inhibitory activity against the 15-LOX enzyme. mdpi.com |

This table provides examples of QSAR models developed for various compound classes, including piperazine derivatives.

Exploration of Advanced Computational Paradigms

Beyond established computational methods, advanced paradigms like artificial intelligence and quantum chemical calculations are being explored to push the boundaries of compound design and property prediction for systems like this compound.

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by automating and optimizing the design of new chemical entities. nih.govbpasjournals.com These technologies can analyze vast datasets to identify complex patterns that are not apparent to human researchers. mdpi.com For N-sulfonylpiperazine systems, AI and ML can be applied in several ways.

Theoretical Prediction of Non-Linear Optical (NLO) Response

Non-linear optical (NLO) materials, which exhibit unique optical responses to high-intensity light, have important applications in telecommunications and photonics. The theoretical prediction of NLO properties is a specialized area of computational chemistry that can guide the synthesis of new materials.

For a compound like this compound, its potential as an NLO material could be investigated using quantum chemical calculations, particularly Density Functional Theory (DFT). rsc.org These theoretical studies can predict key NLO properties, such as the second-harmonic generation (SHG) response, for the crystalline form of the compound. The calculations work by determining the electronic structure and how it responds to an external electric field. For a molecule to have a significant NLO response, it often needs to be non-centrosymmetric and possess a large dipole moment, characteristics that can be assessed computationally. rsc.org Such theoretical predictions are invaluable for screening candidate molecules and identifying promising NLO materials before attempting their synthesis and crystal growth. rsc.org

Analytical Methodologies for Research and Characterization of N Sulfonylpiperazine Derivatives

Chromatographic Separation and Quantification

Chromatographic techniques are fundamental in the analysis of N-sulfonylpiperazine derivatives, providing robust methods for separation and quantification. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of piperazine (B1678402) derivatives. For compounds like 1-(Pentane-1-sulfonyl)piperazine, which may lack a strong native chromophore, method development often involves derivatization to enhance detectability by UV-Vis detectors. jocpr.comresearchgate.net A common approach involves reacting the piperazine moiety with a labeling agent such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative. jocpr.com

Method validation is a critical aspect, encompassing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). jocpr.comhakon-art.com The development of a robust HPLC method is essential for ensuring reliable and reproducible results in research and quality control settings.

Key aspects of HPLC method development for this compound and related compounds include the selection of an appropriate stationary phase, mobile phase composition, and detector. Reversed-phase columns, such as C18, are frequently utilized. researchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. jocpr.com

Typical HPLC Method Parameters for Piperazine Derivative Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Reversed-phase C18 or C8 columns are commonly used for the separation of moderately polar compounds like N-sulfonylpiperazines. |

| Mobile Phase | A gradient or isocratic elution using a mixture of acetonitrile and water or methanol and water, often with additives like formic acid or diethylamine (B46881) to improve peak shape. jocpr.com |

| Detection | UV detection is frequently employed, often following pre-column or post-column derivatization to enhance the chromophoric properties of the analyte. jocpr.comresearchgate.net Wavelengths are selected based on the absorbance maxima of the derivative. |

| Flow Rate | Typically in the range of 0.5-1.5 mL/min. |

| Injection Volume | Usually between 5-20 µL. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is an invaluable tool for the rapid monitoring of chemical reactions and the preliminary assessment of compound purity. thieme.de In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product in real-time. thieme.de This allows for the optimization of reaction conditions such as temperature and reaction time.

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, most commonly silica (B1680970) gel. The plate is then developed in a sealed chamber with a suitable solvent system (mobile phase). The separation of components is based on their differential partitioning between the stationary and mobile phases.

For visualizing the separated spots of non-UV active compounds like many piperazine derivatives, various techniques can be employed, including staining with reagents like potassium permanganate (B83412) or iodine vapor. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify compounds when compared to a standard.

Electrophoretic Techniques

Electrophoretic methods offer an alternative to chromatographic techniques, providing high-resolution separations based on the differential migration of charged species in an electric field.

Capillary Zone Electrophoresis (CZE) Applications

Capillary Zone Electrophoresis (CZE) is a powerful analytical technique that separates ions based on their electrophoretic mobility, which is dependent on the charge-to-mass ratio of the ion. youtube.com CZE is performed in narrow capillary tubes and offers advantages such as high efficiency, short analysis times, and minimal sample consumption. wikipedia.orgnih.gov

For a compound like this compound, which is a weak base, CZE method development would focus on optimizing the pH of the background electrolyte (BGE) to ensure the analyte is in its protonated, charged form. tubitak.gov.tr The choice of BGE, its concentration, and the applied voltage are critical parameters that influence the separation. tubitak.gov.tr Detection is often achieved using indirect UV detection if the analyte itself does not possess a significant UV chromophore. unodc.org In this method, a UV-absorbing substance is added to the BGE, and the analyte is detected as a decrease in absorbance as it displaces the background electrolyte. unodc.org

Illustrative CZE Parameters for Amine Analysis

| Parameter | Description |

|---|---|

| Capillary | Fused-silica capillaries with internal diameters typically ranging from 25-75 µm. youtube.com |

| Background Electrolyte (BGE) | Phosphate or borate (B1201080) buffers are common. The pH is adjusted to control the charge of the analyte. For basic compounds like N-sulfonylpiperazines, a lower pH ensures protonation. tubitak.gov.tr |

| Applied Voltage | Typically in the range of 10-30 kV. |

| Detection | Indirect UV detection is often used for non-chromophoric amines. unodc.org Direct UV detection is possible if the compound has sufficient absorbance. |

| Injection | Hydrodynamic or electrokinetic injection. |

Spectrophotometric Quantification Methods

Spectrophotometric methods, particularly UV-Visible spectroscopy, are widely used for the quantitative analysis of compounds that absorb light in this region of the electromagnetic spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective method for the quantification of compounds containing chromophores. While the piperazine ring itself does not absorb significantly in the UV region, the presence of the sulfonyl group in this compound may impart some UV activity. researchgate.net

However, for sensitive and accurate quantification, derivatization is often necessary. researchgate.netmdpi.com As with HPLC, a chromogenic reagent can be reacted with the piperazine nitrogen to produce a derivative with a strong absorbance at a specific wavelength. The concentration of the analyte can then be determined by measuring the absorbance of the solution and applying the Beer-Lambert law. A calibration curve is typically constructed using standards of known concentrations to ensure the linearity of the response. nih.gov

UV-Vis Data for a Derivatized Piperazine Compound

| Parameter | Value |

|---|---|

| Derivatizing Agent | NBD-Cl (4-chloro-7-nitrobenzofuran) jocpr.com |

| Wavelength of Maximum Absorbance (λmax) | Dependent on the specific derivative formed, but typically in the UV-A or visible range. |

| Molar Absorptivity (ε) | A measure of how strongly the derivative absorbs light at λmax. |

| Linear Range | The concentration range over which the absorbance is directly proportional to the concentration. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |

Method Validation for Research Purity and Identity Confirmation

The validation of an analytical method provides a high degree of assurance that the method will consistently produce a result that meets pre-determined specifications and quality attributes. For a research compound like this compound, this process is essential for confirming its chemical structure and assessing its purity profile. The validation process encompasses a series of tests designed to evaluate the performance of the analytical procedure.

Specificity, Linearity, and Precision in Analytical Quantification

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would involve demonstrating that the analytical signal is attributable solely to this compound and is not affected by starting materials from its synthesis, such as piperazine and pentane-1-sulfonyl chloride, or potential side-products.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. This is determined by analyzing a series of dilutions of a standard solution of this compound. The data from the linearity study is typically evaluated by linear regression analysis, with the correlation coefficient (r²) being a key indicator of the fit of the data points to a straight line.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), which assesses the variability within the same laboratory over different days, with different analysts, or on different equipment.

Table 1: Representative Linearity and Precision Data for N-Sulfonylpiperazine Derivatives No public domain data is available for this compound. The following table is a representative example based on the analysis of related piperazine compounds and does not represent actual data for this compound.

| Parameter | Specification | Hypothetical Finding for a Related Compound |

|---|---|---|

| Linearity Range | Defined range of concentrations | 0.5 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.995 | 0.998 |

| Repeatability (RSD) | ≤ 2% | 1.2% |

| Intermediate Precision (RSD) | ≤ 3% | 2.5% |

Detection and Quantification Limits in Research Samples

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For research purposes, knowing the LOD and LOQ of an analytical method for this compound is critical for identifying and quantifying trace-level impurities.

These limits are typically determined by analyzing a series of diluted solutions of the compound and are often calculated based on the signal-to-noise ratio (S/N), where the LOD is commonly established at an S/N of 3:1 and the LOQ at an S/N of 10:1.

Table 2: Representative Detection and Quantification Limits for N-Sulfonylpiperazine Derivatives No public domain data is available for this compound. The following table is a representative example based on the analysis of related piperazine compounds and does not represent actual data for this compound.

| Parameter | Method | Hypothetical Value for a Related Compound |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (10:1) | 0.3 µg/mL |

Future Research Directions and Translational Perspectives for 1 Pentane 1 Sulfonyl Piperazine

Development of Next-Generation Synthetic Strategies for Complex Architectures

Currently, there are no specific, published synthetic routes for 1-(pentane-1-sulfonyl)piperazine. General methods for the synthesis of sulfonylpiperazines typically involve the reaction of piperazine (B1678402) with a corresponding sulfonyl chloride, in this case, pentane-1-sulfonyl chloride. mdpi.com The efficiency and scalability of such methods for this specific compound are yet to be determined.

Future synthetic strategies could focus on developing more complex molecular architectures built upon the this compound core. Research in this area could explore:

Diverse N-Substitutions: The secondary amine of the piperazine ring offers a prime site for further functionalization. mdpi.com Introducing a variety of substituents could lead to the creation of a library of derivatives with diverse physicochemical properties.

Stereoselective Synthesis: Investigating methods for the enantioselective synthesis of chiral derivatives of this compound could be crucial, as different enantiomers of a compound often exhibit distinct biological activities.

Hybrid Molecule Construction: The synthesis of hybrid molecules that combine the this compound scaffold with other known pharmacophores could lead to compounds with novel or enhanced therapeutic activities.

Integration of Artificial Intelligence and Robotics in Discovery Research

The application of artificial intelligence (AI) and robotics is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.comnih.gov For a compound like this compound, where empirical data is scarce, these technologies offer significant potential.

Predictive Modeling: AI algorithms can be employed to predict the physicochemical properties, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and potential toxicity of this compound and its hypothetical derivatives. nih.gov This in silico screening can help prioritize which compounds to synthesize and test in the laboratory.

De Novo Design: Generative AI models could design novel molecules based on the this compound scaffold, optimized for specific biological targets or desired properties. intuitionlabs.ai

High-Throughput Synthesis and Screening: Robotic platforms could automate the synthesis of a library of this compound derivatives and perform high-throughput screening to identify compounds with interesting biological activities.

Identification of Novel Biological Targets and Therapeutic Pathways

The biological activity of this compound is currently unknown. The broader class of piperazine-containing compounds, however, is known to interact with a wide range of biological targets. nih.gov Future research should, therefore, focus on a comprehensive screening of this compound to identify its potential therapeutic applications.

Broad-Spectrum Screening: The compound should be tested against a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, to identify any potential interactions.

Phenotypic Screening: Cellular assays can be used to observe the effect of the compound on various cellular processes, which can provide clues about its mechanism of action and potential therapeutic uses.

Target Deconvolution: If any biological activity is observed, further studies will be necessary to identify the specific molecular target(s) responsible for the observed effects.

Advanced Analytical Techniques for In Vitro and Ex Vivo Research Studies

To thoroughly characterize this compound and its potential metabolites, a suite of advanced analytical techniques will be required.

Structural Elucidation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography will be essential to confirm the structure and stereochemistry of the synthesized compound.

Quantitative Analysis: The development of sensitive and specific analytical methods, likely based on liquid chromatography-mass spectrometry (LC-MS), will be necessary to quantify the compound in biological matrices during in vitro and ex vivo studies.

Metabolite Identification: In vitro metabolism studies using liver microsomes or other enzyme preparations, followed by analysis with high-resolution mass spectrometry, will be crucial to identify potential metabolites of this compound.

Role of this compound as a Probe in Chemical Biology

Once the biological activity and molecular targets of this compound are identified, it could potentially be developed into a chemical probe. Chemical probes are small molecules used to study the function of proteins and other biomolecules in a cellular or organismal context. nih.govnih.gov

Probe Development: If this compound demonstrates high affinity and selectivity for a particular target, it could be modified to create a chemical probe. This might involve attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to facilitate the detection and study of the target protein.

Target Validation and Functional Studies: Such a probe could be used to validate the role of its target in various biological processes and disease models, providing valuable insights for drug discovery and development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Pentane-1-sulfonyl)piperazine, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via sulfonylation of piperazine using pentane-1-sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or DMF) under basic conditions (e.g., triethylamine or NaOH). Reaction optimization involves controlling temperature (0–25°C), stoichiometric ratios (1:1.2 piperazine:sulfonyl chloride), and reaction time (4–12 hours). Post-synthesis purification uses column chromatography or recrystallization .

- Key Data : Yield improvements (60% → 85%) are achieved by slow addition of sulfonyl chloride and inert atmosphere (N₂) to minimize side reactions .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR : ¹H NMR (δ 3.0–3.5 ppm for piperazine protons; δ 1.2–1.6 ppm for pentane chain). ¹³C NMR confirms sulfonyl carbon at ~δ 55 ppm .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 249.1 (calculated: 249.2) .

- IR : Strong S=O stretching vibrations at 1150–1250 cm⁻¹ .

Q. How does the sulfonyl group influence the compound’s reactivity in substitution or oxidation reactions?

- Methodology : The sulfonyl group acts as a strong electron-withdrawing moiety, directing electrophilic substitutions to the piperazine nitrogen. Oxidation with H₂O₂/KMnO₄ yields sulfonic acid derivatives, while reduction (e.g., LiAlH₄) is sterically hindered due to the pentane chain .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for sulfonyl piperazines?

- Methodology : Discrepancies in receptor binding assays (e.g., serotonin vs. dopamine receptors) are addressed via orthogonal assays (radioligand binding vs. functional cAMP assays). Confounding factors like solvent (DMSO vs. saline) and cell line variability (HEK293 vs. CHO) must be controlled .

Q. How does the pentane sulfonyl chain length affect pharmacological activity compared to shorter-chain analogs?

- Structure-Activity Relationship (SAR) : The pentane chain enhances lipophilicity (logP ~2.5 vs. 1.8 for propane analogs), improving blood-brain barrier penetration in neuroactivity studies. However, excessive chain length (>C5) reduces aqueous solubility, necessitating formulation optimization .

Q. What experimental designs are used to evaluate the compound’s metabolic stability in preclinical studies?

- Methodology :

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Half-life (t₁/₂) is calculated using pseudo-first-order kinetics .

- CYP450 inhibition screening : Assess IC₅₀ values against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Q. How can computational modeling predict binding modes of this compound to biological targets?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with receptors (e.g., 5-HT₆). Key residues (e.g., Asp106 in 5-HT₆) form hydrogen bonds with the sulfonyl group, validated by mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.